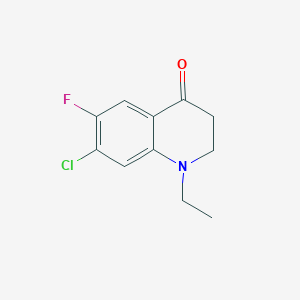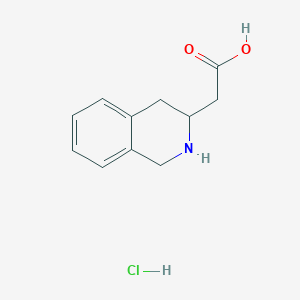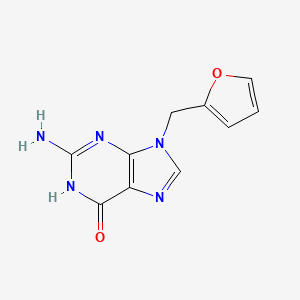
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride is a heterocyclic compound that contains an oxadiazole ring. This compound is known for its significant biological activities and is used in various scientific research fields, including medicinal chemistry and pharmacology. The presence of the 4-chlorophenyl group enhances its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-chlorobenzoic acid with hydrazine hydrate to form 4-chlorobenzohydrazide. This intermediate is then treated with carbon disulfide and potassium hydroxide to yield 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol. Finally, the thiol group is converted to the amine hydrochloride through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activities and as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
5-(4-Chlorophenyl)-3-(coumarin-3-yl)-1H-pyrazole: Contains a pyrazole ring and exhibits strong biological activities.
Uniqueness
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C8H7Cl2N3O |
|---|---|
Peso molecular |
232.06 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C8H6ClN3O.ClH/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7;/h1-4H,(H2,10,12);1H |
Clave InChI |
QPVFDWPUOYUQES-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NN=C(O2)N)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(Furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11877879.png)

![isoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B11877903.png)
![5,5-Difluoro-5a-methyl-1H,4H,4aH,5H,5aH,6H-cyclopropa[f]indazole-3-carboxylic acid](/img/structure/B11877905.png)





